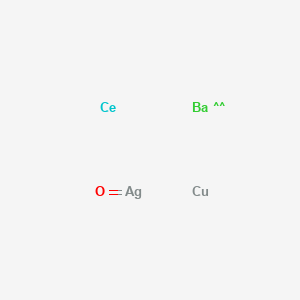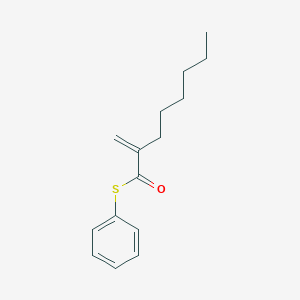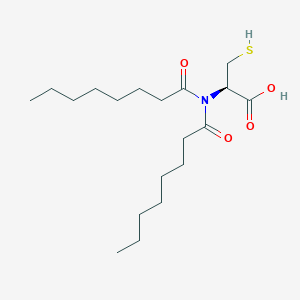
N,N-Dioctanoyl-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dioctanoyl-L-cysteine is a synthetic derivative of the amino acid L-cysteine, where the amino group is substituted with two octanoyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a cysteine backbone with long-chain fatty acid substitutions, which may impart unique properties compared to its parent compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dioctanoyl-L-cysteine typically involves the acylation of L-cysteine with octanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{L-cysteine} + 2 \text{Octanoyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.
化学反应分析
Types of Reactions: N,N-Dioctanoyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: Disulfides formed from oxidation can be reduced back to thiols.
Substitution: The octanoyl groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Regeneration of the thiol group.
Substitution: New compounds with different substituents replacing the octanoyl groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating cellular redox states and as a potential antioxidant.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and modulation of cellular signaling pathways.
Industry: Potential use in the formulation of pharmaceuticals and nutraceuticals due to its unique properties.
作用机制
The mechanism of action of N,N-Dioctanoyl-L-cysteine involves its ability to modulate redox states within cells. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and replenishing intracellular glutathione levels. The long-chain fatty acid substitutions may enhance its cellular uptake and bioavailability, allowing it to exert its effects more efficiently. Molecular targets include enzymes involved in redox regulation and signaling pathways related to oxidative stress.
相似化合物的比较
N-acetyl-L-cysteine: Another derivative of L-cysteine with acetyl substitution, known for its antioxidant properties.
L-cysteine: The parent compound, a naturally occurring amino acid with a thiol group.
N,N’-Diacetyl-L-cystine: A disulfide dimer of N-acetyl-L-cysteine with immunomodulatory properties.
Comparison: N,N-Dioctanoyl-L-cysteine is unique due to its long-chain fatty acid substitutions, which may enhance its lipophilicity and cellular uptake compared to N-acetyl-L-cysteine and L-cysteine. This could potentially make it more effective in certain applications, such as crossing cellular membranes or interacting with lipid-rich environments.
属性
CAS 编号 |
193888-48-1 |
|---|---|
分子式 |
C19H35NO4S |
分子量 |
373.6 g/mol |
IUPAC 名称 |
(2R)-2-[di(octanoyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C19H35NO4S/c1-3-5-7-9-11-13-17(21)20(16(15-25)19(23)24)18(22)14-12-10-8-6-4-2/h16,25H,3-15H2,1-2H3,(H,23,24)/t16-/m0/s1 |
InChI 键 |
WIIPVLKWZBRYTI-INIZCTEOSA-N |
手性 SMILES |
CCCCCCCC(=O)N([C@@H](CS)C(=O)O)C(=O)CCCCCCC |
规范 SMILES |
CCCCCCCC(=O)N(C(CS)C(=O)O)C(=O)CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


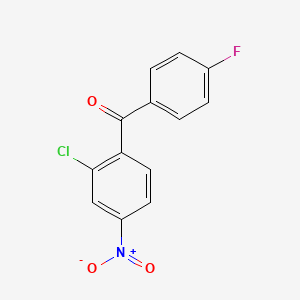
![2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12563095.png)
![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)
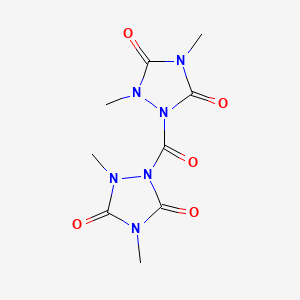

![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B12563123.png)
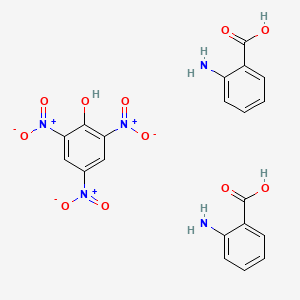
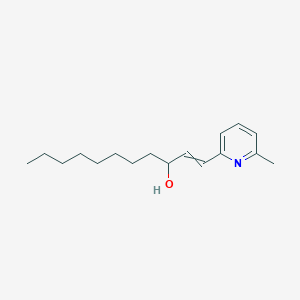
![1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12563149.png)
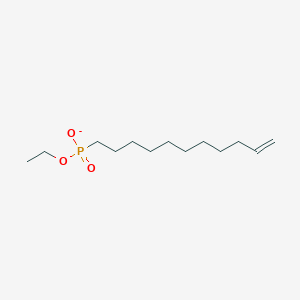
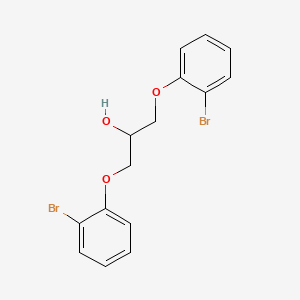
![4-[(Quinoxalin-2-yl)oxy]butan-1-amine](/img/structure/B12563183.png)
